trans-2-Methyl-4-oxocyclohexane-1-carboxylic acid
Overview
Description
trans-2-Methyl-4-oxocyclohexane-1-carboxylic acid: is a cyclohexane derivative with a carboxylic acid functional group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several methods, including:
Ketone Formation: : Starting from a suitable cyclohexane derivative, the ketone group can be introduced through oxidation reactions.
Carboxylic Acid Formation: : The carboxylic acid group can be introduced through oxidation of a corresponding alcohol or aldehyde.
Industrial Production Methods
In an industrial setting, the compound is typically produced through controlled oxidation reactions using catalysts and specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can convert the ketone group to an alcohol.
Substitution: : Substitution reactions can replace the hydrogen atoms on the cyclohexane ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Higher oxidation state derivatives, such as carboxylic acids.
Reduction: : Alcohols.
Substitution: : Substituted cyclohexanes with different functional groups.
Scientific Research Applications
trans-2-Methyl-4-oxocyclohexane-1-carboxylic acid: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves interactions with enzymes or receptors that lead to biological responses.
Comparison with Similar Compounds
trans-2-Methyl-4-oxocyclohexane-1-carboxylic acid: is unique due to its specific structural features. Similar compounds include:
Cyclohexanecarboxylic acid
2-Methylcyclohexanone
trans-2-Methylcyclohexanecarboxylic acid
These compounds share similarities in their cyclohexane backbone but differ in the placement and type of functional groups.
Properties
IUPAC Name |
(1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-4-6(9)2-3-7(5)8(10)11/h5,7H,2-4H2,1H3,(H,10,11)/t5-,7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZUVHCSCARZQU-IYSWYEEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CC[C@H]1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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